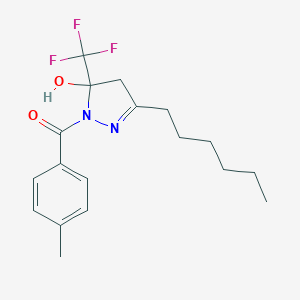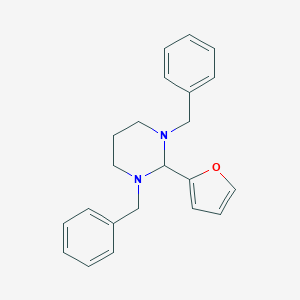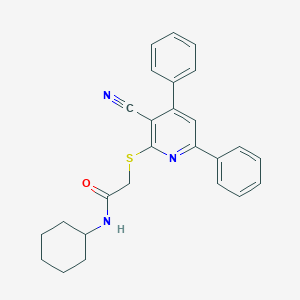![molecular formula C19H13Cl2N3O3S B409125 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one CAS No. 328555-41-5](/img/structure/B409125.png)
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one, also known as DCAT, is a synthetic compound with potential applications in scientific research. DCAT is a heterocyclic compound that contains a thiadiazole ring, a chromenone ring, and a dichloroanilino group. It has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites and have substantial pharmacological importance. The synthetic protocols for these compounds involve Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, among others. These methods are crucial for producing biaryl structures that are essential in pharmaceutical chemistry (Mazimba, 2016).
Biological Significance
The 1,3,4-thiadiazoline derivatives, closely related to the specified compound, are synthesized through various methods and have shown significant pharmaceutical importance. These compounds are derived from cyclization reactions of thiosemicarbazone and have displayed a broad spectrum of biological activities against various fungal and bacterial strains (Yusuf & Jain, 2014).
Pharmacological Applications
Quinazoline derivatives, including those with thiadiazole moieties, exhibit notable biological activities. These compounds have been explored for their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli. The modifications to the quinazolinone nucleus, incorporating bioactive moieties, aim to enhance the medicinal properties of these agents, suggesting a pathway for developing new therapeutic agents (Tiwary et al., 2016).
Environmental Impact
The environmental behavior and impact of related compounds, including their occurrence in water systems and potential toxicity, have been extensively reviewed. For instance, parabens, which share some structural similarities with the discussed compound, have been studied for their ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental fate of such compounds to mitigate their potential adverse effects on ecosystems (Haman et al., 2015).
Propriétés
IUPAC Name |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-2-26-15-5-3-4-10-8-12(18(25)27-16(10)15)17-23-24-19(28-17)22-14-7-6-11(20)9-13(14)21/h3-9H,2H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCAVSWVSADKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![3-Cyclopentyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B409048.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)

![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
![Ethyl 2-({[2-(phenylamino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409053.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![1-{(4-Chlorophenyl)[(phenylacetyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B409055.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)
![2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B409061.png)

![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)
![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)